methyl 1-ethyl-4-{[(4-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-ethyl-4-[(4-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group, a methylbenzoyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-ethyl-4-[(4-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the ethyl group: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide in the presence of a base.
Attachment of the methylbenzoyl group: The methylbenzoyl group can be attached through an acylation reaction using 4-methylbenzoyl chloride and a suitable base.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-4-[(4-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-ethyl-4-[(4-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulation of receptors: Interacting with cellular receptors to modulate signaling pathways.
Disruption of cellular processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Methyl 1-ethyl-4-[(4-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 1-ethyl-4-[(4-chlorobenzoyl)amino]-1H-pyrazole-3-carboxylate: Similar structure but with a chlorobenzoyl group instead of a methylbenzoyl group.
Methyl 1-ethyl-4-[(4-nitrobenzoyl)amino]-1H-pyrazole-3-carboxylate: Contains a nitrobenzoyl group, which may confer different biological activities.
Methyl 1-ethyl-4-[(4-methoxybenzoyl)amino]-1H-pyrazole-3-carboxylate: Features a methoxybenzoyl group, potentially affecting its chemical reactivity and biological properties.
The uniqueness of methyl 1-ethyl-4-[(4-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate lies in its specific substitution pattern, which can influence its chemical behavior and biological activity.
Properties
Molecular Formula |
C15H17N3O3 |
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Molecular Weight |
287.31 g/mol |
IUPAC Name |
methyl 1-ethyl-4-[(4-methylbenzoyl)amino]pyrazole-3-carboxylate |
InChI |
InChI=1S/C15H17N3O3/c1-4-18-9-12(13(17-18)15(20)21-3)16-14(19)11-7-5-10(2)6-8-11/h5-9H,4H2,1-3H3,(H,16,19) |
InChI Key |
UERRYIQXXLAMBE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)OC)NC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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